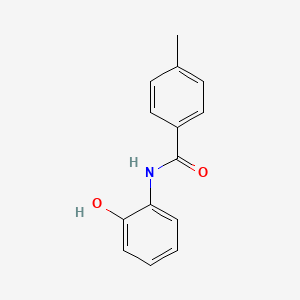

N-(2-hydroxyphenyl)-4-methylbenzamide

Description

The exact mass of the compound N-(2-hydroxyphenyl)-4-methylbenzamide is 227.094628657 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-hydroxyphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDBXGKRBJJUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333118 | |

| Record name | SBB043706 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-82-7 | |

| Record name | SBB043706 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-hydroxyphenyl)-4-methylbenzamide chemical structure and properties

An In-depth Technical Guide on N-(2-hydroxyphenyl)-4-methylbenzamide

Foreword

This technical guide provides a comprehensive overview of N-(2-hydroxyphenyl)-4-methylbenzamide, a molecule of significant interest in various fields of chemical research. As a senior application scientist, the aim is to present this information not merely as a collection of data, but as a structured resource that offers insights into its synthesis, characterization, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this compound. The synthesis of N-aryl amides is a cornerstone of modern organic and medicinal chemistry, and understanding the nuances of a specific derivative like N-(2-hydroxyphenyl)-4-methylbenzamide is crucial for its effective utilization.

Chemical Identity and Structure

N-(2-hydroxyphenyl)-4-methylbenzamide is an aromatic amide characterized by a 4-methylbenzoyl group attached to the nitrogen atom of a 2-aminophenol moiety.

Systematic Name: N-(2-hydroxyphenyl)-4-methylbenzamide CAS Number: 57709-82-7 Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.265 g/mol

The structure of this molecule, featuring a phenolic hydroxyl group ortho to the amide linkage, allows for intramolecular hydrogen bonding, which influences its conformation and physicochemical properties.

Caption: Chemical structure of N-(2-hydroxyphenyl)-4-methylbenzamide.

Synthesis Strategies

The primary and most reliable method for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide is the Schotten-Baumann reaction. This classic and versatile method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]

The Schotten-Baumann Reaction: A Proven Approach

The Schotten-Baumann reaction is a robust and widely used method for preparing amides.[4] It offers high yields and can be performed under relatively mild conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride.[1][5]

Reaction Scheme:

2-Aminophenol + 4-Methylbenzoyl chloride → N-(2-hydroxyphenyl)-4-methylbenzamide + HCl

The hydrochloric acid byproduct is neutralized by a base, driving the reaction to completion.[4]

Caption: Synthetic pathway for N-(2-hydroxyphenyl)-4-methylbenzamide via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

-

2-Aminophenol

-

4-Methylbenzoyl chloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting amine which would render it non-nucleophilic.[4][5]

-

Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield N-(2-hydroxyphenyl)-4-methylbenzamide as a solid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.265 g/mol | |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | Data not consistently available in searched sources. Experimental determination is recommended. | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 2 | [7] |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the 2-hydroxyphenyl ring will appear as a distinct set of multiplets, as will the protons on the 4-methylbenzoyl ring, which will show a characteristic AA'BB' pattern.

-

Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5 - 10.0 ppm), due to hydrogen bonding.

-

Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which can be variable and concentration-dependent.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.4 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group will be shifted downfield.

-

Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[9]

-

N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 227.

-

Fragment Ions: Characteristic fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methylbenzoyl cation (m/z = 119) and the 2-aminophenol radical cation (m/z = 109).

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.it]

- 6. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 7. 2-(2-Hydroxyphenyl)-4-methylbenzamide | C14H13NO2 | CID 153822125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

A Technical Guide to the Isomeric Differences Between 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide for Drug Development Professionals

Abstract

The strategic placement of functional groups within a molecular scaffold is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of two structural isomers: 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide. While possessing the same molecular formula (C₁₄H₁₃NO₂), the differential positioning of the hydroxyl group fundamentally alters their intramolecular bonding, conformational flexibility, and potential as therapeutic agents. This document will elucidate these core differences through a detailed examination of their chemical structures, synthesis protocols, and analytical characterization, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Introduction: The Significance of Isomerism in N-Arylbenzamides

N-arylbenzamide derivatives are a versatile and highly valued class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities. The modular nature of the N-arylbenzamide scaffold permits extensive chemical modifications, allowing for the precise tuning of their biological and physical properties.

Positional isomerism, as exemplified by 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide, represents a critical aspect of structure-activity relationship (SAR) studies. The seemingly subtle shift of a hydroxyl group from the benzoyl ring to the N-phenyl ring can lead to significant changes in hydrogen bonding capabilities, molecular conformation, and interactions with biological targets. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Structural Elucidation and Core Isomeric Differences

The fundamental difference between the two title compounds lies in the location of the hydroxyl (-OH) group, which dictates the potential for intramolecular hydrogen bonding.

-

2-hydroxy-N-(p-tolyl)benzamide (Isomer 1): In this isomer, the hydroxyl group is positioned on the benzoyl moiety, ortho to the amide linkage. This arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide. This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's planarity and conformational rigidity.[1]

-

N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2): Here, the hydroxyl group is located on the N-phenyl ring, ortho to the amide nitrogen. An intramolecular hydrogen bond can form between the amide hydrogen and the phenolic oxygen. This also results in a six-membered pseudo-ring, impacting the molecule's conformation.

The nature of these intramolecular hydrogen bonds is a key differentiator. In Isomer 1 (a salicylanilide), the strong O-H···O=C bond tends to lock the molecule in a nearly planar conformation.[1] This planarity can be a crucial factor in its ability to intercalate with DNA or fit into the active sites of certain enzymes. In contrast, the N-H···O hydrogen bond in Isomer 2 may allow for a greater degree of rotational freedom around the aryl-carbonyl bond.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

The structural differences, particularly the intramolecular hydrogen bonding, are expected to manifest in distinct physicochemical properties. While experimental data for a direct comparison is limited, we can predict trends based on the known behavior of related compounds.

| Property | 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1) | N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2) | Rationale for Difference |

| Melting Point | Likely higher | Likely lower | The more planar structure of Isomer 1 due to the strong O-H···O=C intramolecular hydrogen bond allows for more efficient crystal packing, generally leading to a higher melting point. |

| Solubility | Lower in polar solvents | Potentially higher in polar solvents | The strong intramolecular hydrogen bond in Isomer 1 reduces the availability of the polar groups to form intermolecular hydrogen bonds with solvent molecules, thus decreasing solubility in polar solvents. |

| Acidity (pKa) | Phenolic proton is less acidic | Phenolic proton is more acidic | The intramolecular hydrogen bond in Isomer 1 stabilizes the phenolic proton, making it less likely to dissociate. The hydroxyl group in Isomer 2 is more akin to a standard phenol. |

| Lipophilicity (LogP) | Predicted to be higher | Predicted to be lower | The "internal" satisfaction of hydrogen bonding in Isomer 1 can increase its lipophilicity as it presents a less polar surface to the solvent. |

Synthesis Methodologies

The synthesis of these isomers typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.

Synthesis of 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1)

This isomer is synthesized via the reaction of salicylic acid (2-hydroxybenzoic acid) with p-toluidine (4-methylaniline). A common method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then reacts with the amine in the presence of a base.

Caption: Experimental workflow for the synthesis of Isomer 1.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxybenzoic acid (1.0 eq) in dry chloroform, add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Activation: Stir the mixture for 1-2 hours to form the acyl chloride.

-

Coupling: In a separate flask, dissolve p-toluidine (1.0 eq) and triethylamine (1.5 eq) in dry chloroform. Cool this solution in an ice bath.

-

Reaction: Add the acyl chloride solution dropwise to the amine solution with vigorous stirring.

-

Reflux: After the addition is complete, reflux the reaction mixture for 3 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature, neutralize with a 10% aqueous sodium bicarbonate solution, and extract the product with chloroform (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel.

Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2)

The synthesis of this isomer involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Acyl Chloride: Cool the solution in an ice bath and add 4-methylbenzoyl chloride (1.1 eq) dropwise with stirring. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

-

Work-up: Quench the reaction with water. If an organic solvent was used, separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove excess acyl chloride), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization or column chromatography can be used for further purification.

Spectroscopic and Analytical Characterization

The structural differences between the isomers are readily distinguishable by standard spectroscopic techniques.

Caption: Analytical workflow for isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Differences:

| Proton | 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1) | N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2) |

| -OH Proton | Highly downfield shifted (δ > 10 ppm), broad singlet due to strong intramolecular H-bonding. | Appears as a broad singlet in the typical phenolic region (δ 5-8 ppm). |

| -NH Proton | Broad singlet (δ ~8-9 ppm). | Downfield shifted broad singlet due to intramolecular H-bonding. |

| Aromatic Protons | Complex multiplets for both rings. | Complex multiplets for both rings. |

| -CH₃ Proton | Singlet around δ 2.3 ppm. | Singlet around δ 2.4 ppm. |

Expected ¹³C NMR Spectral Differences:

The chemical shift of the carbonyl carbon will be a key indicator. The intramolecular hydrogen bond in Isomer 1 is expected to cause a slight downfield shift of the carbonyl carbon signal compared to Isomer 2. The chemical shifts of the aromatic carbons bearing the hydroxyl group will also be significantly different.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1) | N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2) |

| O-H Stretch | Very broad band at a lower wavenumber (e.g., 3000-2500 cm⁻¹) due to strong intramolecular H-bonding. | A sharper O-H stretching band in the region of 3400-3200 cm⁻¹. |

| N-H Stretch | A relatively sharp band around 3300 cm⁻¹. | A broader N-H stretching band at a lower wavenumber due to intramolecular H-bonding. |

| C=O Stretch | Lower frequency (e.g., 1630-1650 cm⁻¹) due to resonance and intramolecular H-bonding. | Higher frequency compared to Isomer 1 (e.g., 1650-1670 cm⁻¹). |

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (m/z) corresponding to their identical molecular weight. However, their fragmentation patterns under electron ionization (EI) may differ due to the different locations of the hydroxyl group, leading to distinct daughter ions.

Comparative Biological Activity and Therapeutic Potential

The positional isomerism of the hydroxyl group is a critical determinant of biological activity in N-arylbenzamides.[2]

-

Isomer 1 (Salicylanilide-type): The 2-hydroxybenzamide scaffold is a well-known "privileged structure" in medicinal chemistry. The ability of the ortho-hydroxyl and carbonyl groups to chelate metal ions is crucial for the activity of many salicylanilide-based drugs, including some histone deacetylase (HDAC) inhibitors.[2] The planar conformation may also favor interactions with flat hydrophobic pockets in enzyme active sites.

-

Isomer 2 (N-(hydroxyphenyl)amide-type): The hydroxyl group on the N-phenyl ring can act as a hydrogen bond donor or acceptor, which is a critical interaction for binding to many protein targets.[2] For example, in some kinase inhibitors, this hydroxyl group forms a key hydrogen bond with the hinge region of the kinase domain. The biological activity of N-(2-hydroxyphenyl)benzamide derivatives has been demonstrated in various contexts, including as antimicrobial agents.[2]

The difference in their three-dimensional shape and hydrogen bonding potential means that these two isomers are likely to interact with different biological targets or with the same target in a different binding mode, leading to distinct pharmacological profiles.

Conclusion and Future Directions

This technical guide has detailed the fundamental structural, physicochemical, and synthetic differences between the isomeric pair, 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide. The position of the hydroxyl group is the primary determinant of their distinct properties, primarily through its influence on intramolecular hydrogen bonding and overall molecular conformation.

For drug development professionals, the key takeaway is that such positional isomers should be considered as distinct chemical entities with unique therapeutic potential. The insights provided herein should guide the rational design and synthesis of novel N-arylbenzamide derivatives. Future research should focus on obtaining direct comparative biological data for these and similar isomeric pairs to further elucidate the nuanced structure-activity relationships that govern their therapeutic efficacy.

References

-

Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2253. Available at: [Link]

- BenchChem. (2025). A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals.

- BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem Technical Guide.

- Koca, M., et al. (2020). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.

-

Özdemir, A., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2225-2236. Available at: [Link]

-

Krygowski, T. M., et al. (2014). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A, 118(33), 6449-6460. Available at: [Link]

-

PubChem. N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-hydroxy-4-methyl-N-(p-tolyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(2-Hydroxyphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Mączka, M., et al. (2015). Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Molecules, 20(1), 1698-1715. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling of N-(2-hydroxyphenyl)-4-methylbenzamide

[1]

Executive Summary

Compound: N-(2-hydroxyphenyl)-4-methylbenzamide Class: Hydroxylated Benzamide / Anilide Derivative Critical Application: Drug Discovery (Lead Optimization), Crystallography, Biological Assay Formulation.[1]

This technical guide provides a structural analysis and solubility profiling framework for N-(2-hydroxyphenyl)-4-methylbenzamide.[1] While specific empirical solubility indices for this precise isomer are sparse in public pharmacopeial databases, its physicochemical behavior can be accurately modeled based on structure-activity relationships (SAR) of structurally homologous salicylanilides and benzamides.[1]

This guide details the theoretical solvation mechanisms in DMSO and Ethanol, provides estimated solubility ranges derived from structural analogs, and establishes a rigorous Standard Operating Procedure (SOP) for empirical determination.

Part 1: Physicochemical Analysis & Structure-Property Relationships[1]

To understand the solubility profile, we must first deconstruct the molecule’s interaction potential.[1]

Structural Architecture

The compound consists of a 4-methylbenzoyl moiety (lipophilic tail) linked via an amide bond to a 2-hydroxyphenyl moiety (polar head with internal H-bonding potential).

-

Lipophilicity (LogP): Estimated ~3.2 – 3.[1]8. The 4-methyl group enhances hydrophobicity compared to the unsubstituted benzamide.[1]

-

Intramolecular Hydrogen Bonding:

-

Unlike salicylanilides (where the -OH is on the acid side), this compound features the -OH on the amine side (derived from 2-aminophenol).

-

Mechanism: The phenolic hydroxyl group at the ortho position can function as a hydrogen bond donor to the amide carbonyl oxygen.[1] This forms a stable 5-membered pseudo-ring.[1]

-

Solubility Impact: This "locking" of polar groups reduces the energy penalty for cavity formation in non-polar solvents but decreases water solubility by masking the hydrophilic H-bond donor/acceptors.[1]

-

Predicted Solubility Thresholds

Based on SAR data from analogous compounds (e.g., Osalmid, Salicylanilide, 4-methylbenzamide):

| Solvent | Polarity | Predicted Solubility (25°C) | Solvation Mechanism |

| DMSO | Polar Aprotic | High (> 50 mg/mL) | DMSO acts as a strong H-bond acceptor, disrupting the intramolecular H-bond and fully solvating the amide/phenol protons.[1] |

| Ethanol | Polar Protic | Moderate (5–20 mg/mL) | Ethanol competes for H-bonds.[1] Solubility is temperature-dependent; heating is likely required for high concentrations (>10 mg/mL).[1] |

| Water | Polar Protic | Low (< 0.1 mg/mL) | The hydrophobic tolyl ring and intramolecular masking prevent effective hydration.[1] |

Part 2: Solvation Mechanisms (DMSO vs. Ethanol)

DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard vehicle for this compound in biological assays.[1]

-

Interaction: The sulfoxide oxygen (

) is a potent H-bond acceptor.[1] It readily breaks the intramolecular H-bond between the phenol-OH and amide-C=O, forming strong intermolecular bonds. -

Utility: Ideal for creating high-concentration stock solutions (e.g., 10 mM to 100 mM) for subsequent dilution.[1]

-

Caution: DMSO is hygroscopic.[1] Water uptake can cause the compound to precipitate over time (the "crashing out" effect).[1]

Ethanol

Ethanol serves as a secondary solvent, often used for crystallization or toxicity-sensitive assays where DMSO is contraindicated.[1]

Part 3: Experimental Protocols

Note: As specific literature values are protocol-dependent, the following SOPs are required to generate valid internal data.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

The "Gold Standard" for thermodynamic solubility.

Materials:

-

Compound: N-(2-hydroxyphenyl)-4-methylbenzamide (Solid)

-

Solvents: Anhydrous DMSO (Grade ≥99.9%), Absolute Ethanol[1]

-

Equipment: Thermomixer/Shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1]

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 1.0 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

-

Checkpoint: If the solution becomes clear, add more solid until a precipitate persists.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE filter) to remove undissolved solid.

-

Note: Pre-saturate filters to avoid drug loss.[1]

-

-

Quantification: Dilute the supernatant (e.g., 1:100) with mobile phase and analyze via HPLC/UV. Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

For estimating precipitation risk in biological buffers.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Read: Measure turbidity (Absorbance at 620 nm) immediately and after 2 hours.

-

Result: Increased absorbance indicates precipitation (Low Kinetic Solubility).[1]

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Solubility Profiling Workflow

This decision tree guides the researcher from solid compound to validated stock solution.[1]

Caption: Step-by-step workflow for determining thermodynamic solubility and validating stock solutions.

Diagram 2: Solvation Mechanism (Conceptual)

Illustrating how DMSO disrupts the intramolecular H-bond to solubilize the molecule.[1]

Caption: Mechanism of DMSO-mediated solubilization via disruption of intramolecular hydrogen bonding.

Part 5: Handling & Stability Recommendations

-

Stock Preparation:

-

Dissolve the compound in 100% DMSO to achieve a concentration of 10–50 mM .[1]

-

Vortex vigorously.[1] If particles persist, sonicate at 40 kHz for 5–10 minutes.

-

Tip: Warm the DMSO to 37°C if the solution is cloudy; the compound is heat-stable up to >100°C (melting point typically >160°C for this class).

-

-

Storage:

-

Dilution into Aqueous Media:

References

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Wishart, D.S., et al. (2018).[1] DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Research, 46(D1), D1074-D1082.[1] (General reference for benzamide analog properties).

-

Cayman Chemical. (2022).[1][3] Product Information: m-Methoxybenzamide Solubility.[1][3][4][5] (Used as a solubility benchmark for benzamide derivatives).[1][2][6]

-

BenchChem. (2025).[1][2][7] Technical Support: Solubility of Benzamide Derivatives. (General protocols for amide solubility). [1]

Sources

Biological Activity of N-(2-Hydroxyphenyl)benzamide Derivatives: A Technical Guide

Topic: Biological Activity of N-(2-Hydroxyphenyl)benzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Space

N-(2-Hydroxyphenyl)benzamide derivatives represent a privileged scaffold in medicinal chemistry, distinct from their structural isomer, salicylanilide (N-phenyl-2-hydroxybenzamide).[1] While salicylanilides derive from salicylic acid, the title compounds are amides of 2-aminophenol and benzoic acid .[1] This structural nuance is critical; the ortho-hydroxy group on the amine side confers unique bidentate chelating properties (O-N coordination), making these derivatives potent inhibitors of metalloenzymes such as Histone Deacetylases (HDACs) and bacterial metalloproteases.

This guide dissects the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, with a focus on their dual role as antimicrobial agents and epigenetic modulators in cancer therapy.[1]

Chemical Synthesis & Structural Design[1][2][3]

Core Synthetic Pathway

The synthesis of N-(2-hydroxyphenyl)benzamide derivatives typically proceeds via nucleophilic acyl substitution. The nucleophilic nitrogen of 2-aminophenol attacks the electrophilic carbonyl carbon of a substituted benzoyl chloride.

Critical Control Point: The reaction requires careful pH control (typically using triethylamine or pyridine) to neutralize the HCl byproduct without promoting O-acylation (ester formation), which is a common side reaction.

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the benzamide scaffold.

Protocol: Synthesis of N-(2-Hydroxy-4-nitrophenyl)benzamide

Objective: To synthesize a nitro-substituted derivative with enhanced antimicrobial activity.

-

Preparation: Dissolve 2-amino-4-nitrophenol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.

-

Activation: Add triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add benzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Reasoning: Slow addition prevents localized overheating and di-acylation.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove benzoic acid).

-

Purification: Recrystallize from ethanol to yield yellow crystals.

Mechanistic Profiling: Anticancer Activity (HDAC Inhibition)[4][5]

The N-(2-hydroxyphenyl)benzamide moiety functions as a Zinc Binding Group (ZBG) . In the context of Histone Deacetylase (HDAC) inhibition, the amide carbonyl oxygen and the phenolic hydroxyl group chelate the Zn²⁺ ion within the enzyme's active site.

Mechanism of Action

Inhibition of HDACs prevents the removal of acetyl groups from histone lysine residues. This leads to:

-

Hyperacetylation of histones (H3/H4).

-

Chromatin Relaxation (Euchromatin formation).

-

Re-expression of silenced tumor suppressor genes (e.g., p21).

-

Cell Cycle Arrest (G2/M phase) and Apoptosis.

Figure 2: Pharmacological cascade of HDAC inhibition by benzamide derivatives.[1]

Antimicrobial Activity & SAR[6][7]

These derivatives exhibit significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans). The mechanism involves membrane depolarization and inhibition of bacterial metalloenzymes.

Structure-Activity Relationship (SAR)

The biological potency is heavily dependent on substituents on the aminophenol ring (Ring A) and the benzoic acid ring (Ring B).

| Substituent (Ring A - Phenol) | Substituent (Ring B - Benzoyl) | Effect on Activity (MIC) | Mechanistic Insight |

| 4-NO₂ (Nitro) | H | High (1.95 - 7.8 µg/mL) | Electron withdrawal increases acidity of phenol, enhancing H-bonding/chelation. |

| 5-NO₂ | H | Moderate | Steric hindrance may reduce receptor fit compared to 4-position.[1] |

| 4-NH₂ (Amino) | H | Moderate to Low | Electron donation reduces acidity; potential for metabolic conjugation. |

| H | 4-Cl / 2-Cl | High (Gram+ specific) | Lipophilicity (logP) increase aids cell membrane penetration. |

| H | 4-OCH₃ | Low | Reduced lipophilicity and lack of electronic activation.[1] |

Data synthesized from [1], [2], [5].

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: In a 96-well plate, add 100 µL of MHB. Add 100 µL of test compound (stock in DMSO) to the first column and serially dilute (1:2) across the plate.

-

Inoculation: Add 100 µL of bacterial suspension to each well. Final volume 200 µL.

-

Controls:

-

Positive: Ciprofloxacin or Vancomycin.

-

Negative:[1] DMSO vehicle control.

-

-

Incubation: 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

References

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Source: PubMed / NIH URL:[1][Link]1]

-

Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles. Source: PubMed / NIH URL:[1][Link]1]

-

Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors. Source: ResearchGate URL:[1][2][Link]1]

-

Metal-chelating 2-hydroxyphenyl amide pharmacophore for inhibition of influenza virus endonuclease. Source: PubMed / NIH URL:[1][Link]1]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Source: Nano Bio Letters URL:[Link]1]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI URL:[Link]1]

Sources

Methodological & Application

Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide from 2-Aminophenol: An In-Depth Guide for Researchers

This comprehensive guide provides a detailed protocol and technical insights for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the successful synthesis, purification, and characterization of this target molecule.

Introduction and Significance

N-(2-hydroxyphenyl)-4-methylbenzamide belongs to the class of N-aryl benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The strategic combination of a phenolic hydroxyl group and an amide linkage provides a platform for diverse chemical modifications and potential interactions with biological targets. This guide details the synthesis of this compound from readily available starting materials, 2-aminophenol and 4-methylbenzoyl chloride, via the well-established Schotten-Baumann reaction.

Chemical Principles and Reaction Mechanism

The synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide is achieved through a nucleophilic acyl substitution reaction, specifically an acylation of 2-aminophenol with 4-methylbenzoyl chloride. This transformation is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

The reaction proceeds via the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The presence of a base, such as sodium hydroxide, is crucial for two primary reasons: it deprotonates the ammonium intermediate, driving the reaction towards the product, and it neutralizes the HCl formed, preventing the protonation of the unreacted amine.[1]

Core Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Aminophenol | C₆H₇NO | 109.13 | 1.0 eq | |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.1 eq | Can be prepared from 4-methylbenzoic acid and a chlorinating agent like thionyl chloride. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 eq | As a 10% aqueous solution. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As required | Reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As required | For neutralization (e.g., 1 M aqueous solution). |

| Ethanol | C₂H₅OH | 46.07 | As required | For recrystallization. |

| Deionized Water | H₂O | 18.02 | As required |

Experimental Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in dichloromethane.

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq). The reaction mixture will become biphasic.

-

Acylation: Cool the mixture in an ice bath. Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Purification Protocol

The crude product is typically purified by recrystallization to obtain a crystalline solid.

Recrystallization Procedure

-

Solvent Selection: Based on the polarity of the target molecule, a polar solvent like ethanol or a mixed solvent system such as ethanol/water is a good starting point for recrystallization.[3]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized N-(2-hydroxyphenyl)-4-methylbenzamide should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of other N-aryl benzamides. |

Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons, the amide proton (a broad singlet), the phenolic hydroxyl proton (a broad singlet), and the methyl protons (a singlet). Aromatic protons will appear in the range of δ 6.8-8.0 ppm. The amide proton is typically observed downfield (δ ~9-10 ppm), and the phenolic proton's chemical shift can vary. The methyl protons should appear as a singlet around δ 2.3-2.4 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals for all 14 carbon atoms. The carbonyl carbon of the amide is expected to appear in the range of δ 165-170 ppm. Aromatic carbons will resonate between δ 115-160 ppm, and the methyl carbon will be observed upfield around δ 20-25 ppm.

-

FTIR (KBr, cm⁻¹): Key characteristic peaks are expected for the N-H stretch (around 3300-3400 cm⁻¹), the O-H stretch (a broad peak around 3200-3500 cm⁻¹), the C=O stretch of the amide (around 1640-1660 cm⁻¹), and C-N stretching vibrations.

Caption: Reaction scheme for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Troubleshooting and Field-Proven Insights

-

Low Yield: A common issue in Schotten-Baumann reactions is the hydrolysis of the acyl chloride. Ensure that the addition of 4-methylbenzoyl chloride is performed at a low temperature and that the base is present in sufficient excess to neutralize the generated HCl promptly. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

-

Oiling Out During Recrystallization: If the product separates as an oil instead of a solid during recrystallization, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try adding more solvent, or using a different solvent system. Slow cooling is paramount for obtaining well-defined crystals.

-

Purification of Polar Amides: For amides that are difficult to purify by recrystallization alone, column chromatography on silica gel using a gradient elution of ethyl acetate in hexane can be an effective alternative.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide. By following the detailed experimental procedures and leveraging the provided troubleshooting insights, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development endeavors.

References

- BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.

- BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.

Sources

Application Note: Synthesis of Benzoxazepines via Intramolecular Cyclization of N-(2-hydroxyphenyl)-4-methylbenzamide

Abstract

Benzoxazepines are a significant class of seven-membered heterocyclic compounds, forming the core scaffold of various pharmacologically active agents. This application note provides a detailed protocol for the synthesis of a benzoxazepine derivative through the intramolecular cyclization of N-(2-hydroxyphenyl)-4-methylbenzamide. The primary method detailed is the Mitsunobu reaction, a reliable and stereospecific method for achieving such transformations. This guide covers the mechanistic rationale, a step-by-step experimental protocol, characterization techniques, and expected outcomes, tailored for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Rationale

Seven-membered heterocyclic compounds, such as benzoxazepines, are of great interest due to their wide range of biological activities.[1] The synthesis of these structures often relies on the formation of a key amide bond followed by an intramolecular cyclization. N-(2-hydroxyphenyl)-4-methylbenzamide serves as an excellent precursor for this strategy. The molecule contains a nucleophilic phenol and an amide group in close proximity, poised for cyclization.

The intramolecular cyclization to form the benzoxazepine ring can be achieved through several methods, but the Mitsunobu reaction offers a mild and efficient route.[2][3] This reaction facilitates the intramolecular dehydration between the phenolic hydroxyl group and the amide N-H.

Mechanism of the Mitsunobu Cyclization:

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a phosphonium salt intermediate. The phenolic hydroxyl group of the N-(2-hydroxyphenyl)-4-methylbenzamide is then deprotonated by the betaine intermediate. The resulting phenoxide subsequently attacks the activated phosphonium species, forming a key oxyphosphonium salt. The final step is an intramolecular Sₙ2 reaction, where the amide nitrogen acts as a nucleophile, attacking the carbon bearing the oxyphosphonium leaving group to form the seven-membered benzoxazepine ring.[2][3]

// Nodes Precursor [label="N-(2-hydroxyphenyl)-4-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="PPh₃ + DIAD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Betaine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Oxyphosphonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Benzoxazepine\nProduct", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triphenylphosphine Oxide\n+ Reduced DIAD", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Intermediate2 [label=" Activation of\n Phenolic -OH "]; Reagents -> Intermediate1 [label=" Formation "]; Intermediate1 -> Intermediate2 [label=" Reacts with\n Precursor "]; Intermediate2 -> Product [label=" Intramolecular\n SN2 Cyclization "]; Product -> Byproduct [style=invis]; // for layout Intermediate2 -> Byproduct [label=" Forms "];

}

Figure 1: Simplified workflow of the Mitsunobu cyclization.

Experimental Protocols

This section provides step-by-step protocols for the synthesis of the precursor and its subsequent cyclization.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide

This protocol is adapted from standard amide synthesis procedures.

Materials and Reagents:

| Reagent | Formula | M.W. | Quantity | Moles |

| 2-Aminophenol | C₆H₇NO | 109.13 | 2.18 g | 0.02 |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 3.09 g | 0.02 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.2 mL | 0.03 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminophenol (2.18 g, 0.02 mol) and triethylamine (4.2 mL, 0.03 mol) in 100 mL of dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of 4-methylbenzoyl chloride (3.09 g, 0.02 mol) in 20 mL of DCM to the flask dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane/ethyl acetate mobile phase.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford N-(2-hydroxyphenyl)-4-methylbenzamide as a solid.

Protocol 2: Intramolecular Cyclization to form the Benzoxazepine

This protocol utilizes the Mitsunobu reaction for the key cyclization step.[4][5][6]

Materials and Reagents:

| Reagent | Formula | M.W. | Quantity | Moles |

| N-(2-hydroxyphenyl)-4-methylbenzamide | C₁₄H₁₃NO₂ | 227.26 | 2.27 g | 0.01 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.93 g | 0.015 |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 3.0 mL | 0.015 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

Procedure:

-

Set up a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve N-(2-hydroxyphenyl)-4-methylbenzamide (2.27 g, 0.01 mol) and triphenylphosphine (3.93 g, 0.015 mol) in 150 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add DIAD (3.0 mL, 0.015 mol) dropwise to the stirred solution over a period of 30 minutes.[5] A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC (3:1 hexane/ethyl acetate) to confirm the consumption of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the desired benzoxazepine product.

// Nodes for Protocol 1 P1_Start [label="Dissolve 2-Aminophenol\n& Et₃N in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Add [label="Add 4-Methylbenzoyl\nChloride at 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; P1_React [label="Stir at RT (12-16h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1_Workup [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1_Purify [label="Purify by Recrystallization\nor Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; P1_Product [label="N-(2-hydroxyphenyl)-4-methylbenzamide", shape=Mdiamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Nodes for Protocol 2 P2_Start [label="Dissolve Precursor & PPh₃\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Add [label="Add DIAD Dropwise\nat 0°C under N₂", fillcolor="#FBBC05", fontcolor="#202124"]; P2_React [label="Stir at RT (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2_Purify [label="Concentrate & Purify\nby Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2_Product [label="Benzoxazepine Product", shape=Mdiamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges P1_Start -> P1_Add; P1_Add -> P1_React; P1_React -> P1_Workup; P1_Workup -> P1_Purify; P1_Purify -> P1_Product; P1_Product -> P2_Start [label="Use as Precursor"]; P2_Start -> P2_Add; P2_Add -> P2_React; P2_React -> P2_Purify; P2_Purify -> P2_Product; }

Figure 2: Overall experimental synthesis workflow.

Characterization and Data Analysis

The structure and purity of the final benzoxazepine product should be confirmed using standard analytical techniques.

Expected Results:

| Parameter | Precursor | Benzoxazepine Product |

| Appearance | White to off-white solid | Typically a solid or viscous oil |

| Yield (Typical) | >85% (after purification) | 60-80% (after chromatography) |

| ¹H NMR | Phenolic -OH peak, Amide N-H peak | Disappearance of -OH and N-H peaks |

| ¹³C NMR | Characteristic amide carbonyl (~165-170 ppm) | Shift in aromatic and aliphatic signals |

| Mass Spec (MS) | [M+H]⁺ corresponding to C₁₄H₁₃NO₂ | [M+H]⁺ corresponding to C₁₄H₁₁NO |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch | Absence of O-H and N-H stretches |

NMR Spectroscopy: A general protocol for NMR analysis involves dissolving 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent like CDCl₃.[7]

-

¹H NMR: Look for the disappearance of the broad phenolic -OH proton signal and the amide N-H proton signal from the precursor's spectrum. New signals corresponding to the methylene protons in the newly formed seven-membered ring are expected to appear.

-

¹³C NMR: Compare the spectrum of the product to the precursor. Expect shifts in the chemical environments of the aromatic carbons and the appearance of a new aliphatic carbon signal.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product. The expected mass will correspond to the dehydrated precursor, C₁₄H₁₁NO.

Troubleshooting and Optimization

-

Low Yield in Cyclization: Ensure all reagents and solvents are completely anhydrous, as water will quench the Mitsunobu intermediates. The order of addition is critical; DIAD should be added to the mixture of the precursor and PPh₃.[5]

-

Incomplete Reaction: If the starting material persists, the reaction time can be extended, or the reaction can be gently warmed to 40-50 °C. However, this may increase the formation of side products.

-

Purification Difficulties: The major byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Careful column chromatography with a shallow solvent gradient is recommended for effective separation.

Conclusion

N-(2-hydroxyphenyl)-4-methylbenzamide is a versatile and readily accessible precursor for the synthesis of benzoxazepine scaffolds. The intramolecular Mitsunobu cyclization provides an efficient and high-yielding pathway to these valuable heterocyclic structures. The protocols and data presented in this application note offer a robust foundation for researchers engaged in the synthesis of novel benzoxazepine derivatives for applications in medicinal chemistry and materials science.

References

-

Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o623. Available at: [Link]

-

Napolitano, G., et al. (2016). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Catalysis, 6(9), 5943-5947. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

-

ResearchGate. (2025). Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. Available at: [Link]

-

Krasavin, M., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 56, 498-507. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]

-

Krasavin, M., et al. (2020). Convenient Assembly of Privileged (Hetero)Arene‐Fused Benzo[1.4]oxazepines via Two Tandem SNAr Events. Part 3 – (Hetero)arene‐Fused benzo[f]imidazo[1,2‐d][7][8]oxazepines. Chemistry of Heterocyclic Compounds, 56. Available at: [Link]

-

MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

-

Rybáčková, E., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17355-17367. Available at: [Link]

-

Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Chemical Transformations of Benzoxazepines. Available at: [Link]

-

Tabassum, N., & Ghaffar, T. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6335. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-hydroxyphenyl)-4-methylbenzamide Synthesis

Department: Application Science & Process Optimization Subject: Yield Improvement & Troubleshooting Guide for N-Acylation of 2-Aminophenol Reference ID: TS-ORG-AMIDE-042[1]

Introduction

Welcome to the Technical Support Center. You are likely experiencing low yields (below 60%) or purity issues (sticky brown solids) during the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide .[1]

The synthesis of this compound involves the acylation of 2-aminophenol with 4-methylbenzoyl chloride .[1] While theoretically simple, this reaction is notorious for "tarring" and poor chemoselectivity. This guide moves beyond basic textbook procedures to address the specific mechanistic failure points—primarily the competition between N-acylation (desired) and O-acylation (undesired), and the oxidative instability of the starting material.

Part 1: The Core Challenge (Chemoselectivity)

To improve yield, you must understand the "nucleophilic competition" occurring in your flask. 2-Aminophenol is an ambident nucleophile —it has two attack sites:[1]

-

The Amine (-NH₂): A neutral, moderately strong nucleophile.

-

The Phenol (-OH): A weak nucleophile in its neutral state, but a potent nucleophile if deprotonated to phenoxide (-O⁻).[1]

The Yield Killer: If you use a strong base (like NaOH) or allow the pH to rise above 10, you deprotonate the phenol (pKa ≈ 9.7). The resulting phenoxide attacks the acid chloride, forming the ester byproduct (O-acylated product).

The Solution: You must maintain a reaction window where the amine is free (unprotonated) but the phenol remains neutral (protonated). This requires precise pH control (pH 5–8).

Mechanistic Pathway Diagram

Caption: Chemoselectivity bifurcation. High pH promotes phenoxide formation leading to ester impurities. Controlled pH favors the desired amide.

Part 2: Optimized Experimental Protocols

Do not use generic Schotten-Baumann conditions (NaOH). Choose one of the following protocols based on your available solvents.

Method A: The "High-Yield" Anhydrous Route (Recommended)

Best for: Maximum yield (>85%), easy workup, and preventing hydrolysis of the acid chloride.

Reagents:

-

2-Aminophenol (1.0 equiv)[1]

-

4-Methylbenzoyl chloride (1.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

-

Preparation: In a round-bottom flask under Nitrogen/Argon, dissolve 2-aminophenol in dry DCM (approx. 10 mL per gram).

-

Note: If the solution turns dark immediately, your amine is oxidized. See Troubleshooting.

-

-

Base Addition: Add Pyridine (1.2 equiv). The solution may warm slightly.

-

Acylation: Cool the mixture to 0°C (ice bath). Add 4-methylbenzoyl chloride dropwise over 15 minutes.

-

Why? Low temperature suppresses the kinetic energy required for the slower O-acylation reaction.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup (Critical):

-

Wash organic layer with 1M HCl (removes excess pyridine and unreacted amine).

-

Wash with Saturated NaHCO₃ (removes unreacted acid).

-

Dry over MgSO₄ and evaporate.[3]

-

-

Purification: Recrystallize from Ethanol/Water (See Part 3).

Method B: The "Green" Biphasic Route

Best for: avoiding toxic solvents, larger scales.

Reagents:

-

2-Aminophenol (1.0 equiv)[1]

-

4-Methylbenzoyl chloride (1.1 equiv)[1]

-

Ethyl Acetate (Organic phase)[1]

Protocol:

-

Dissolve 2-aminophenol in Ethyl Acetate.[1]

-

Add an equal volume of Saturated NaHCO₃.

-

Add the acid chloride dropwise to the vigorously stirred biphasic mixture at room temperature.

-

Stir for 2 hours. Separate layers. Wash organic layer with water/brine.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned black/dark brown. Is my product ruined?

Diagnosis: Oxidation of 2-aminophenol.[1] Explanation: Aminophenols are easily oxidized to quinone-imines, which polymerize into dark tars.[1] This happens if the starting material is old or the reaction is exposed to air for too long. Fix:

-

Purify Starting Material: If your 2-aminophenol is brown/purple, recrystallize it from hot water (with a pinch of sodium dithionite) before use.[1]

-

Add Antioxidant: Add a spatula tip of Sodium Dithionite (Na₂S₂O₄) to the aqueous phase if using Method B. It acts as a scavenger preventing oxidation.

Q2: I have a low yield, and the NMR shows a mixture of products.

Diagnosis: O-acylation or Hydrolysis. Fix:

-

Check Proton NMR: Look for a shift in the phenol -OH signal.[1] If the -OH signal (usually broad singlet >9 ppm) is missing, you have formed the ester.

-

Hydrolysis: If you isolated 4-methylbenzoic acid (white solid, high mp), your acid chloride was wet or hydrolyzed by the water in Method B. Switch to Method A (Anhydrous).

Q3: The product is an oil/sticky gum and won't crystallize.

Diagnosis: Impurities preventing crystal lattice formation. Fix:

-

Solvent Swap: Dissolve the gum in a minimum amount of hot Ethanol . Add warm Water dropwise until it turns just cloudy (turbidity point). Let it cool slowly to room temperature, then to 4°C.

-

Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.

Part 4: Data & Benchmarking

Table 1: Solvent & Base Effects on Selectivity

| Base System | pH Environment | Major Product | Typical Yield | Notes |

| NaOH (aq) | >12 (Strong Basic) | Mixture (Amide + Ester) | < 40% | Avoid. Promotes O-acylation.[1] |

| Na₂CO₃ (aq) | ~11 (Basic) | Mostly Amide | 50–60% | Risk of hydrolysis. |

| NaHCO₃ (aq) | ~8.5 (Weak Basic) | Amide (Selective) | 70–80% | Good balance (Method B). |

| Pyridine/DCM | Organic/Neutral | Amide (Highly Selective) | 85–95% | Gold Standard (Method A). |

Part 5: Purification Workflow

Caption: Standard purification workflow to isolate pure amide from crude mixture.

References

-

Preparation of N-(2-hydroxyphenyl)benzamide derivatives (Crystal Structure & Synthesis). Source: National Institutes of Health (PMC). URL:[Link][1]

-

pKa Values of Aminophenols (Data Verification). Source: Wikipedia / CRC Handbook of Chemistry and Physics. URL:[Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Troubleshooting Solubility of N-(2-hydroxyphenyl)-4-methylbenzamide

Current Status: Ticket Open

Subject: Low aqueous solubility of N-(2-hydroxyphenyl)-4-methylbenzamide (CAS: 1934-92-5 analogue / Salicylanilide derivative).[1] Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Diagnostic Overview: The "Hidden" Hydrophobicity

User Question: I am trying to dissolve N-(2-hydroxyphenyl)-4-methylbenzamide in PBS (pH 7.4) for a cell-based assay. It dissolves in DMSO, but precipitates immediately upon dilution into the buffer. Why is this happening?

Technical Insight: The root cause of your solubility issue is likely Intramolecular Hydrogen Bonding (IMHB) , specifically the "Ortho Effect."

While the molecule contains polar groups (an amide and a hydroxyl), they are not available to interact with water. In the ortho position, the phenolic hydroxyl group acts as a hydrogen bond acceptor for the amide nitrogen's proton (or vice versa, depending on conformation), forming a stable, pseudo-cyclic 5-membered ring.

This "locking" mechanism has two consequences:

-

Planarization: The molecule becomes flat, allowing efficient

- -

Lipophilicity Masking: The polar protons are "busy" bonding with themselves rather than water molecules.[1] This effectively increases the LogP (partition coefficient) beyond what is predicted by simple group contribution methods.

Mechanism Visualization

Figure 1: Mechanism of insolubility driven by intramolecular hydrogen bonding and targeted solubilization pathways.

Troubleshooting Guides & Protocols

Scenario A: Biological Assays (Cells/Enzymes)

Constraint: Final solvent concentration must be low (usually < 1% DMSO) and pH must be physiological (~7.4).

Issue: The "Crash-Out" Effect. When you dilute a concentrated DMSO stock (e.g., 10 mM) into water, the solvent power drops exponentially. The hydrophobic benzamide molecules aggregate faster than they can disperse.[1]

Protocol: The "Pre-Solubilization" Spike Method Do not add DMSO stock directly to the bulk media. Use an intermediate surfactant step.[1]

-

Prepare Stock: Dissolve compound at 10 mM in DMSO . Vortex until clear.

-

Prepare Intermediate: Mix the DMSO stock 1:1 with Tween 80 (Polysorbate 80) or PEG 400 .[1]

-

Why? This prevents immediate crystal nucleation when water hits the DMSO.

-

-

Slow Dilution: Add this mixture dropwise to your warm (37°C) media while vortexing rapidly.

-

Validation: Measure absorbance at 600nm (OD600). If > 0.05, precipitation has occurred.

Recommended Solvent System Compatibility Table

| Solvent / Excipient | Solubility Rating | Biological Limit (Final %) | Notes |

| DMSO | High (+++++) | < 0.1% - 0.5% | Standard stock solvent.[1] Toxic to some cells >0.1%.[1] |

| Ethanol | Moderate (+++) | < 1.0% | Evaporation issues; less effective than DMSO.[1] |

| PEG 400 | Good (++++) | < 5.0% | Excellent cosolvent; stabilizes the amide. |

| Tween 80 | Moderate (+++) | < 0.05% | Critical for preventing re-crystallization.[1] |

| PBS (pH 7.4) | Very Low (-) | N/A | Do not use as primary solvent. |

Scenario B: Chemical Synthesis / Analytical Standards

Constraint: High concentration required; pH is flexible.

Issue: Compound floats or forms a suspension.[1]

Protocol: pH Switching (The Phenolate Route) The phenolic hydroxyl group is weakly acidic (estimated pKa ~9.5 - 10.0).

-

Alkaline Dissolution: Use 0.1 M NaOH or a carbonate buffer (pH 10.5).[1]

-

Mechanism: At pH > pKa, the phenol deprotonates to a phenolate anion (

).[1] This charge breaks the intramolecular H-bond and massively increases water solubility.

-

-

Re-acidification (If needed): If you need to return to neutral pH, add the solution slowly to a large volume of phosphate buffer. Note: This may cause nanoprecipitation, which is useful for creating high-surface-area suspensions.[1]

Scenario C: Advanced Formulation (High Stability)

Constraint: Long-term stability required in aqueous media.[1]

Issue: Gradual precipitation over 24 hours.

Protocol: Cyclodextrin Complexation

Benzanilides fit well into the hydrophobic cavity of

-

Reagent: Use Hydroxypropyl-

-Cyclodextrin (HP- -

Method:

-

Prepare 20% (w/v) HP-

-CD in water.[1] -

Add excess N-(2-hydroxyphenyl)-4-methylbenzamide.

-

Shake/stir for 24-48 hours at room temperature.

-

Filter through a 0.45 µm filter.

-

-

Outcome: The filtrate contains the solubilized inclusion complex. This is thermodynamically stable and will not precipitate.

Decision Framework

Use this logic flow to select the correct protocol for your specific experiment.

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate?

A: Sonication helps disperse the solid but does not change the thermodynamic solubility (

Q: Why is my calculated LogP (~3.2) not matching my observed solubility? A: Standard LogP algorithms often underestimate the effect of intramolecular hydrogen bonding. The "virtual" LogP of the closed conformer is higher because the polar groups shield themselves from the solvent. For this specific benzamide, the experimental solubility is likely closer to that of a pure hydrocarbon than a typical amide [1].

Q: Is there a commercially available salt form? A: Generally, no. The phenol is a very weak acid. Sodium salts of salicylanilides hydrolyze easily in moisture.[1] It is better to generate the salt in situ using the alkaline buffer method described in Scenario B.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society. (General Reference for Cosolvency Techniques).

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.

-

Sivakumar, K., & Parameswari, M. (2015).[2] Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. SOJ Materials Science & Engineering. (Specific reference for Salicylanilide complexation).

Sources

Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Aminophenols

Welcome to the technical support center dedicated to one of the more persistent challenges in medicinal and process chemistry: the efficient formation of amide bonds with sterically hindered aminophenols. This guide is designed for experienced researchers, scientists, and drug development professionals. We will move beyond textbook procedures to address the specific, nuanced issues you encounter at the bench, providing not just protocols, but the mechanistic reasoning to empower your experimental design.

Section 1: Understanding the Core Challenges - A Scientist's Q&A

The difficulty in these reactions stems from a confluence of steric and electronic factors. Before troubleshooting, it's critical to diagnose the underlying cause of poor reactivity.

Question: Why is my sterically hindered aminophenol so much less reactive than a simple aniline?

Answer: There are two primary culprits working against you:

-

Steric Hindrance: Bulky groups (e.g., tert-butyl, phenyl) ortho to the amine create a congested environment. This physically blocks the approach of the activated carboxylic acid, raising the activation energy of the crucial nucleophilic attack step. The more encumbered the amine and the electrophile, the slower the reaction.[1][2][3]

-

Nucleophilicity of the Amine: The amine's lone pair is your nucleophile. While the hydroxyl group on the aminophenol is generally an activating, electron-donating group, its position and the presence of other substituents can modulate the amine's reactivity. More significantly, in many complex molecules, the aromatic ring may bear electron-withdrawing groups that decrease the electron density on the nitrogen, making it a poorer nucleophile.[4][5]

Question: I'm getting a significant amount of an ester byproduct. What is happening and how do I stop it?

Answer: You are observing a classic competing reaction: O-acylation . The phenolic hydroxyl group is also a nucleophile and can attack the activated carboxylic acid to form an ester. In some cases, particularly with highly reactive acylating agents or under conditions that favor O-acylation, this can become the dominant pathway.

To favor N-acylation over O-acylation, consider these factors:

-